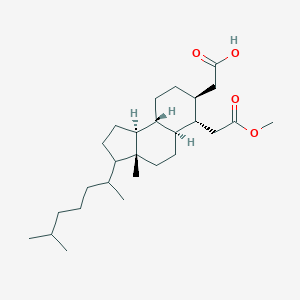
3-Phenylquinoxalin-2(1H)-one
Overview
Description
Mechanism of Action
Target of Action
It is known that quinoxalin-2(1h)-ones have diverse biological activities and chemical properties .
Mode of Action
The mode of action of 3-Phenylquinoxalin-2(1H)-one involves the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation . This process has attracted considerable attention due to its potential for diverse biological activities and chemical properties .
Biochemical Pathways
The biochemical pathways affected by this compound involve the direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .
Result of Action
The result of the action of this compound involves the production of 3-alkylquinoxalin-2(1H)-ones and other alkyl N-heteroarenes via a photocatalyzed alkylation of quinoxalin-2(1H)-ones and other N-heterocycles . This transformation has advantages of an environment-friendly protocol, mild conditions, good functional-group tolerance, and high yields of products .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the photocatalyzed alkylation of quinoxalin-2(1H)-ones and other N-heterocycles occurs under ambient conditions using phenanthrenequinone (PQ) as a photocatalyst . This suggests that light and temperature conditions can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The direct C3-functionalization of 3-Phenylquinoxalin-2(1H)-one via C–H bond activation has been the focus of recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation
Molecular Mechanism
The molecular mechanism of this compound involves the direct C3-functionalization via C–H bond activation . This process synthesizes 3-hydroxyalkylquinoxalin-2(1H)-ones via a radical pathway . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still under study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinoxalin-2(1H)-one typically involves the condensation of ortho-phenylenediamine with benzoyl chloride under acidic conditions. This reaction forms the quinoxaline ring, which is then oxidized to yield the desired product . Another method involves the electrochemical cross-dehydrogenative coupling of quinoxalin-2-ones with indoles .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the direct C–H functionalization of quinoxalin-2-ones using heterogeneous catalysis. This method is cost-effective and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide to form quinoxaline-2,3-diones.
Reduction: Reduction reactions can convert quinoxalin-2-ones to their corresponding dihydro derivatives.
Substitution: Common substitution reactions include alkylation and arylation at the C3 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide under visible light conditions.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Alkyl halides and aryl halides in the presence of a base.
Major Products:
Oxidation: Quinoxaline-2,3-diones.
Reduction: Dihydroquinoxalines.
Substitution: 3-alkyl or 3-aryl quinoxalin-2-ones.
Scientific Research Applications
3-Phenylquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound, which lacks the phenyl group at the C3 position.
3-Methylquinoxalin-2-one: A similar compound with a methyl group instead of a phenyl group at the C3 position.
3-Arylquinoxalin-2-ones: Compounds with various aryl groups at the C3 position.
Uniqueness: 3-Phenylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the phenyl group at the C3 position enhances its ability to interact with biological targets and increases its stability compared to other quinoxalin-2-one derivatives .
Properties
IUPAC Name |
3-phenyl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBQSGVRBQKLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323944 | |
| Record name | 3-phenylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1504-78-5 | |
| Record name | 1504-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1504-78-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)




![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)






